molecular formula C18H32O2 B013395 (Z,Z)-Gossyplure CAS No. 52207-99-5

(Z,Z)-Gossyplure

Cat. No. B013395
CAS RN: 52207-99-5
M. Wt: 280.4 g/mol
InChI Key: BXJHOKLLMOYSRQ-QOXWLJPHSA-N
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Description

“(Z,Z)-Gossyplure” is a chemical compound with the molecular formula C18H32O2 . It is also known by other names such as (7Z,11Z)-7,11-Hexadecadien-1-yl acetate . It is a pheromone produced by female pink bollworm moths and is used in the control of this pest insect, which is a serious problem for cotton crops.


Molecular Structure Analysis

The molecular structure of “(Z,Z)-Gossyplure” consists of 18 carbon atoms, 32 hydrogen atoms, and 2 oxygen atoms . The compound has a double bond stereochemistry .


Physical And Chemical Properties Analysis

“(Z,Z)-Gossyplure” has a density of 0.9±0.1 g/cm3, a boiling point of 365.7±21.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 61.2±3.0 kJ/mol and a flash point of 102.1±20.4 °C . The compound has a molar refractivity of 87.3±0.3 cm3 .

Scientific Research Applications

  • Pest Control in Agriculture : (Z,Z)-Gossyplure has been effectively used in controlling bollworm infestations in cotton fields. Studies have shown that this isomer can reduce trap catches of the pink bollworm, a significant pest in cotton agriculture, by up to 97% (Flint, Curtice, & Yamamoto, 1988). Additionally, microencapsulated gossyplure or its Z, Z-isomer has been found to disrupt sexual communication among adult pink bollworms, thereby reducing trap catches and mating (Flint & Merkle, 1983).

  • Communication Disruption in Insects : Research has demonstrated that gossyplure and its individual component isomers can significantly reduce male catches and mated females in laboratory settings, which is beneficial for controlling the pink bollworm population (Flint & Merkle, 1983).

  • Environmental Impact : The environmental fate of gossyplure has been studied, revealing that the synthetic sex pheromone of the pink bollworm has a half-life of 1 day in soil and 7 days in water. It shows no soil leaching and little photodegradation, indicating a relatively low environmental impact (Henson, 1977).

  • Chemical Synthesis : The synthesis of (Z,Z)-Gossyplure involves complex chemical processes. Efficient synthetic routes to gossyplure and its components have been developed, which involve the manipulation of acetylenic intermediates (Joshi, Mamdapur, & Chadha, 1984).

properties

IUPAC Name

[(7Z,11Z)-hexadeca-7,11-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3/b7-6-,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJHOKLLMOYSRQ-QOXWLJPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCC=CCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CC/C=C\CCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9035751
Record name 7,11-Hexadecadien-1-ol, acetate, (Z,Z)-
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Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

130-132 °C, BP: 170-175 °C at 3 mm Hg; 191-195 °C at 4.5 mm Hg; 146 °C at 1 mm Hg
Record name Gossyplure
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7613
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 0.2 mg/L at 25 °C, Soluble in most organic solvents.
Record name Gossyplure
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7613
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.885 at 20 °C
Record name Gossyplure
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7613
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

8.251X10-5 mm Hg at 25 °C (11 mPa)
Record name Gossyplure
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7613
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

(Z,Z)-Gossyplure

Color/Form

Colorless or light yellow liquid, Yellow liquid

CAS RN

52207-99-5, 50933-33-0
Record name (Z,Z)-7,11-Hexadecadienyl acetate
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Record name Gossyplure
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Record name Gossyplure (Z,Z)-
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Record name 7,11-Hexadecadien-1-ol, 1-acetate
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Record name 7,11-Hexadecadien-1-ol, acetate, (Z,Z)-
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Record name Hexadeca-7,11-dienyl acetate
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Record name (Z,Z)-hexadeca-7,11-dienyl acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GOSSYPLURE, (Z,Z)-
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Record name Gossyplure
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KK Oh, SJ Yoon, SB Lee, SY Lee, H Gupta, R Ganesan… - 2023 - researchsquare.com
Background: Cornus kousa fruit (CKF) has been utilized as anti-obesity (AOB) supplementation in East Asia, including Korea, and gut microbiota (GM) might have positive effects on …
Number of citations: 2 www.researchsquare.com
ME Hattaway - 2022 - search.proquest.com
Abstract Treatment systems for wastewater and agricultural runoff serve to protect environmental water quality. However, with the proliferation of new compounds in consumer products …

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